

# Total Synthesis of Norfluorocurarine: The Vanderwal Approach

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Norfluorocurarine	
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Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development

Herein, we provide detailed application notes and experimental protocols for the total synthesis of the Strychnos alkaloid, **norfluorocurarine**, as developed by the research group of Christopher D. Vanderwal. This efficient and concise synthesis, achieved in five steps, hinges on a key base-mediated intramolecular [4+2] cycloaddition of a tryptamine-derived Zincke aldehyde. This methodology offers a rapid entry into the complex core structure of many monoterpene indole alkaloids, making it a valuable strategy for synthetic chemists.

# Overview of the Synthetic Strategy

The Vanderwal synthesis of **norfluorocurarine** commences with the commercially available tryptamine. The synthetic route involves the following key transformations:

- N-Allylation: Protection of the primary amine of tryptamine with an allyl group.
- Zincke Aldehyde Formation: Reaction of N-allyltryptamine with a Zincke salt to generate the key dienal precursor.
- Intramolecular [4+2] Cycloaddition: A base-mediated cyclization to construct the core tetracyclic structure.
- Deallylation: Removal of the N-allyl protecting group.



• Final Cyclization: Formation of the final ring to yield **norfluorocurarine**.

This approach is notable for its efficiency in building molecular complexity from simple starting materials.

## **Quantitative Data Summary**

The following table summarizes the reported yields for each step of the Vanderwal total synthesis of **norfluorocurarine**.

Step	Reaction	Product	Yield (%)
1	N-Allylation of Tryptamine	N-Allyltryptamine	95
2	Zincke Aldehyde Formation	Tryptamine-derived Zincke Aldehyde	83
3	Base-mediated Intramolecular [4+2] Cycloaddition	N-Allyl-dehydro- secodine	75
4	Deallylation	Dehydro-secodine	88
5	Final Cyclization	(±)-Norfluorocurarine	60
Overall Yield	~35		

## **Experimental Protocols**

The following are detailed experimental protocols for the key steps in the Vanderwal synthesis of **norfluorocurarine**.

## **Step 1: Synthesis of N-Allyltryptamine**

Reaction: Tryptamine is reacted with allyl bromide in the presence of a base to yield N-allyltryptamine.

Protocol:



- To a solution of tryptamine (1.0 eq) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) at 0 °C, add diisopropylethylamine (DIPEA, 1.2 eq).
- Slowly add allyl bromide (1.1 eq) to the solution.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with CH₂Cl₂.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford Nallyltryptamine.

# Step 2: Formation of the Tryptamine-Derived Zincke Aldehyde

Reaction: N-allyltryptamine is reacted with 1-(2,4-dinitrophenyl)pyridinium chloride (Zincke salt) to form the corresponding 5-(N-allyl-N-tryptamino)-penta-2,4-dienal.

#### Protocol:

- To a solution of N-allyltryptamine (1.0 eq) in ethanol (EtOH) at room temperature, add sodium bicarbonate (NaHCO<sub>3</sub>, 2.0 eq).
- Add 1-(2,4-dinitrophenyl)pyridinium chloride (Zincke salt, 1.1 eq) in one portion.
- Stir the resulting suspension at room temperature for 4 hours.
- Concentrate the reaction mixture in vacuo.
- Partition the residue between water and ethyl acetate (EtOAc).
- Separate the organic layer, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.



 Purify the crude product by flash column chromatography on silica gel to yield the Zincke aldehyde.

# Step 3: Base-Mediated Intramolecular [4+2] Cycloaddition

Reaction: The tryptamine-derived Zincke aldehyde undergoes a base-mediated intramolecular Diels-Alder reaction to form the tetracyclic core.

### Protocol:

- Dissolve the Zincke aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq) in THF.
- Stir the reaction mixture at -78 °C for 1 hour.
- Allow the mixture to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction with saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) and extract with EtOAc.
- Wash the combined organic layers with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford N-allyldehydro-secodine.

### **Step 4: Deallylation of N-Allyl-dehydro-secodine**

Reaction: The N-allyl protecting group is removed to give dehydro-secodine.

### Protocol:

- Dissolve N-allyl-dehydro-secodine (1.0 eq) in a mixture of CH<sub>2</sub>Cl<sub>2</sub> and methanol (MeOH).
- Add Wilkinson's catalyst (Rh(PPh₃)₃Cl, 0.05 eq) and 1,3-dimethylbarbituric acid (2.0 eq).



- Heat the reaction mixture to reflux for 2 hours.
- Cool the mixture to room temperature and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to yield dehydro-secodine.

## **Step 5: Final Cyclization to (±)-Norfluorocurarine**

Reaction: Dehydro-secodine is treated with an acid to induce the final cyclization to form **norfluorocurarine**.

#### Protocol:

- Dissolve dehydro-secodine (1.0 eq) in a mixture of acetic acid (AcOH) and water.
- Heat the reaction mixture at 80 °C for 6 hours.
- Cool the mixture to room temperature and carefully neutralize with saturated aqueous NaHCO<sub>3</sub>.
- Extract the aqueous layer with CH2Cl2.
- Wash the combined organic layers with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford (±)norfluorocurarine.

# Visualizations Synthetic Pathway of Norfluorocurarine

Caption: Overall synthetic scheme for the total synthesis of (±)-norfluorocurarine.

## **Key Intramolecular [4+2] Cycloaddition**

Caption: The key base-mediated intramolecular [4+2] cycloaddition step.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when handling all chemicals. Reaction



conditions may need to be optimized for specific laboratory setups.

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Email: info@benchchem.com